molecular formula C5H10N2O2 B1369854 Methyl 3-aminoazetidine-1-carboxylate CAS No. 233764-48-2

Methyl 3-aminoazetidine-1-carboxylate

Cat. No. B1369854
CAS RN: 233764-48-2
M. Wt: 130.15 g/mol
InChI Key: XEXOFGFFYFCFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-aminoazetidine-1-carboxylate” is a chemical compound with the IUPAC name "methyl 3-amino-1-azetidinecarboxylate" . It has a molecular weight of 130.15 .


Molecular Structure Analysis

The InChI code for “Methyl 3-aminoazetidine-1-carboxylate” is 1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3 . This code provides a textual representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-aminoazetidine-1-carboxylate” are not detailed in the searched resources, carboxylic acids, which this compound contains, are known to undergo a variety of reactions . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .

It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

Pharmacology

In pharmacology, Methyl 3-aminoazetidine-1-carboxylate is utilized for its potential in drug discovery. The compound’s unique structure, which includes an azetidine ring, is beneficial for creating new pharmacophores. This structure can mimic peptide bonds and thus may be used in the development of peptide mimetics, which are compounds that mimic the biological activity of peptides .

Organic Synthesis

Organic chemists value Methyl 3-aminoazetidine-1-carboxylate for its reactivity in synthesis. It can serve as a building block for the construction of more complex molecules. Its incorporation into larger structures is often driven by the ring strain in the azetidine, which can lead to interesting reactivity under the right conditions .

Medicinal Chemistry

In medicinal chemistry, the azetidine ring found in Methyl 3-aminoazetidine-1-carboxylate is a key feature in the design of new drugs. The ring’s strain and stability make it a versatile scaffold that can be functionalized to create compounds with potential therapeutic effects .

Biochemistry

Methyl 3-aminoazetidine-1-carboxylate plays a role in biochemistry research, particularly in the study of enzyme-substrate interactions. Its resemblance to amino acids allows it to act as an analogue or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .

Chemical Research

In chemical research, this compound is used for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity profile due to the azetidine ring makes it a subject of interest in studies aiming to understand or exploit strain-driven reactions .

Industrial Applications

While specific industrial applications of Methyl 3-aminoazetidine-1-carboxylate are not widely reported, compounds like this are often sought after for their potential use in the synthesis of materials or chemicals that require specific structural features or reactivity patterns .

Metallated Azetidines Chemistry

The chemistry of metallated azetidines, which includes derivatives like Methyl 3-aminoazetidine-1-carboxylate, is an area of interest due to their potential in catalysis and stereoselective synthesis. The ability to introduce metal atoms into the azetidine ring opens up possibilities for new types of chemical transformations .

Peptidomimetic and Nucleic Acid Chemistry

Methyl 3-aminoazetidine-1-carboxylate’s similarity to amino acids makes it valuable in the field of peptidomimetic and nucleic acid chemistry. It can be used to create analogues of nucleic acids or peptides that have modified properties for research or therapeutic purposes .

Future Directions

Azetidines, including “Methyl 3-aminoazetidine-1-carboxylate”, are an important class of compounds in organic synthesis and medicinal chemistry . Recent advances in the synthesis and reactivity of azetidines have been reported, and future research will likely continue to explore these compounds .

properties

IUPAC Name

methyl 3-aminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXOFGFFYFCFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminoazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminoazetidine-1-carboxylate
Reactant of Route 2
Methyl 3-aminoazetidine-1-carboxylate
Reactant of Route 3
Methyl 3-aminoazetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-aminoazetidine-1-carboxylate
Reactant of Route 5
Methyl 3-aminoazetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-aminoazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.